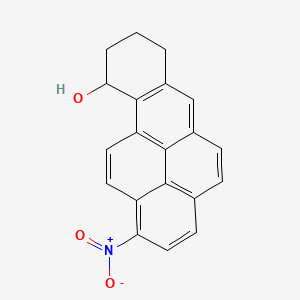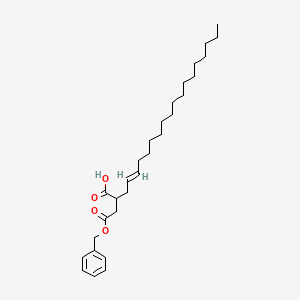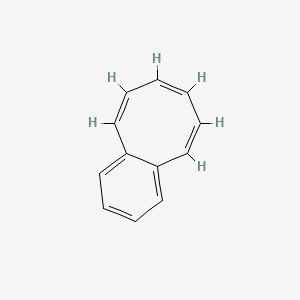
Benzocyclooctene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzocyclooctene is a chemical compound characterized by a benzene ring fused to an eight-membered cyclooctene ring. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzocyclooctene typically involves the thermal ring expansion of dienylbenzocyclobutenes. This method is efficient and allows for the preparation of various this compound derivatives . The reaction conditions often include the use of tetrahydrofuran, dichloromethane, ethanol, methanol, dimethylformamide, and acetonitrile in their anhydrous forms. Reactions are performed under nitrogen gas to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: Benzocyclooctene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its saturated form, benzocyclooctane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the cyclooctene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Benzocyclooctane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzocyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of benzocyclooctene in biological systems involves the inhibition of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. By preventing microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Indene: Another compound investigated for its ability to inhibit tubulin polymerization.
Benzosuberene: A structurally related compound with similar biological activities.
Uniqueness: Benzocyclooctene is unique due to its eight-membered ring fused to a benzene ring, which imparts distinct chemical properties and reactivity. Its potent inhibition of tubulin polymerization and ability to act as a vascular disrupting agent make it a promising candidate for anticancer therapy .
Propiedades
Fórmula molecular |
C12H10 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(5Z,7Z,9Z)-benzo[8]annulene |
InChI |
InChI=1S/C12H10/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h1-10H/b2-1-,3-1?,4-2?,7-3-,8-4-,11-7?,12-8? |
Clave InChI |
LSNYJLGMVHJXPD-FHFMTJEOSA-N |
SMILES isomérico |
C\1=C\C=C/C2=CC=CC=C2\C=C1 |
SMILES canónico |
C1=CC=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
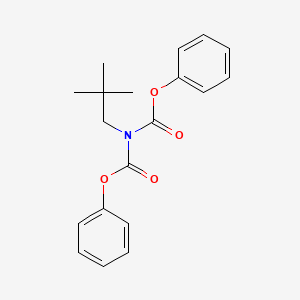

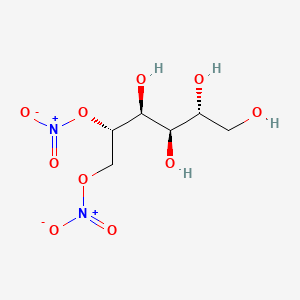

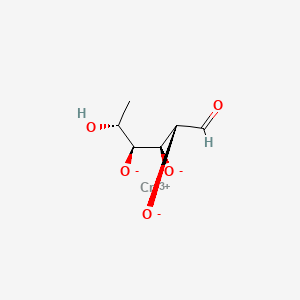
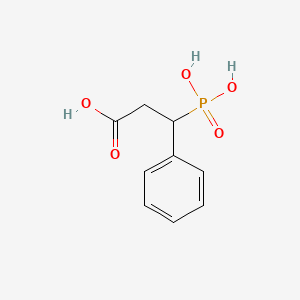
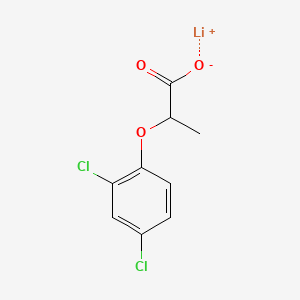
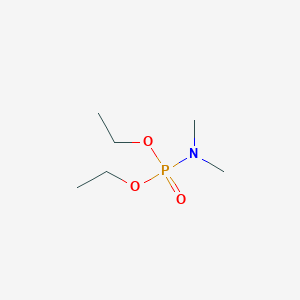
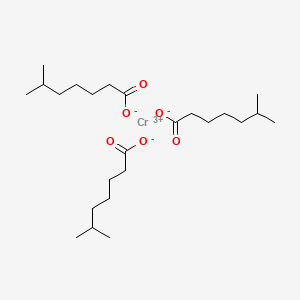
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)
